molecular formula C6H12O3 B3058174 ethyl (2S)-2-hydroxybutanoate CAS No. 88271-13-0

ethyl (2S)-2-hydroxybutanoate

Cat. No. B3058174
CAS RN: 88271-13-0
M. Wt: 132.16 g/mol
InChI Key: KWWOQRSLYPHAMK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of ethyl (2S)-2-hydroxybutanoate, related compounds have been synthesized using various methods. For instance, ethyl ®-2-hydroxy-4-phenylbutyrate was synthesized using a structure-guided rational design to improve the catalytic performance of carbonyl reductase from Gluconobacter oxydans . Another study described a chemoenzymatic methodology to synthesize all four possible stereoisomers of the 2,3-dimethylglyceric acid ethyl ester .

Scientific Research Applications

Biocatalysis and Synthesis

  • Synthesis Using Recombinant Cells : Ethyl (R)-4-chloro-3-hydroxybutanoate, a related compound to ethyl (2S)-2-hydroxybutanoate, can be synthesized using recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase from Candida parapsilosis. This method utilizes 2-propanol as an energy source and achieves high yields without the addition of NADH to the reaction mixture (Yamamoto, Matsuyama, & Kobayashi, 2002).
  • Enantioselective Reduction with Baker’s Yeast : Ethyl 2-acetoxy-3-oxobutanoate can be reduced enantioselectively using immobilized baker’s yeast, resulting in mixtures of ethyl 2-acetoxy-3-hydroxybutanoates and other compounds with high enantiomeric excess (Sakai et al., 1986).

Wine Aroma and Flavor

  • Impact on Red Wine Aromas : Ethyl (2S)-2-hydroxybutanoate and related esters have been shown to impact the perception of fruity aromas in red wine. These compounds, even at subthreshold concentrations, can significantly influence the overall intensity and sensory profiles, enhancing specific fruity aromas like blackberry and fresh fruit (Lytra et al., 2013).

Chemical and Enzymatic Approaches

  • Synthesis of Chiral Synthons : Ethyl (R)-4-cyano-3-hydroxybutanoate, a similar compound, is important for creating chiral synthons used in various pharmaceutical applications. Various synthetic strategies, including chemical and enzymatic approaches, have been explored for its production (You, Liu, & Zheng, 2013).

Future Directions

While specific future directions for research on ethyl (2S)-2-hydroxybutanoate are not mentioned in the search results, the field of organic chemistry continues to evolve with new synthesis methods and applications being explored. For instance, the structure-guided evolution of carbonyl reductase for efficient biosynthesis of ethyl ®-2-hydroxy-4-phenylbutyrate represents a potential and attractive biocatalyst for the efficient synthesis of similar compounds .

properties

IUPAC Name

ethyl (2S)-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWOQRSLYPHAMK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508801
Record name Ethyl (2S)-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2S)-2-hydroxybutanoate

CAS RN

88271-13-0
Record name Ethyl (2S)-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-ethyl 2-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (2S)-2-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
ethyl (2S)-2-hydroxybutanoate
Reactant of Route 3
Reactant of Route 3
ethyl (2S)-2-hydroxybutanoate
Reactant of Route 4
Reactant of Route 4
ethyl (2S)-2-hydroxybutanoate
Reactant of Route 5
Reactant of Route 5
ethyl (2S)-2-hydroxybutanoate
Reactant of Route 6
Reactant of Route 6
ethyl (2S)-2-hydroxybutanoate

Citations

For This Compound
1
Citations
DHS Horn, RH Nearn, JB Siddall… - Australian journal of …, 1983 - CSIRO Publishing
The optical isomers (9) and (13) of the insect anti-juvenile hormone, (±)-ethyl p-[2-(t-butylcarbonyloxy)butoxy]benzoate (ETB) (14), have been synthesized and their biological activities …
Number of citations: 10 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.